2-[(4-Aminobenzoyl)amino]benzoic acid
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Overview
Description
“2-[(4-Aminobenzoyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H12N2O3 . It is also known by its CAS number 612-34-0 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a linear formula of C14H12N2O3 . The average mass of the molecule is 256.257 Da .
Scientific Research Applications
Synthesis of Peptidomimetics and Combinatorial Chemistry
4-Amino-3-(aminomethyl)benzoic acid, a compound with structural similarity, is utilized as a building block for the synthesis of peptidomimetics. Its unique functionalities enable selective protection and coupling, demonstrating its utility in the solid-phase synthesis of branched pseudopeptides, highlighting its potential in drug discovery and material science R. Pascal et al., 2000.
Material Science and Conductive Polymers
Benzoic acid and its derivatives, including 3-aminobenzoic and 4-aminobenzoic acids, are used as dopants for polyaniline, enhancing its conductivity. This application is significant in developing advanced materials for electronic and optical devices, demonstrating the versatility of benzoic acid derivatives in material science C. A. Amarnath & S. Palaniappan, 2005.
Drug Development and Antitumor Properties
Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, including derivatives of 4-aminobenzoic acid, have been evaluated for their potent antitumor properties. These compounds undergo biotransformation to active metabolites, showcasing the role of benzoic acid derivatives in the development of new anticancer therapies T. Bradshaw et al., 2002.
Future Directions
A study on 4-Aminobenzoic acid derivatives suggests that simple chemical modification of non-toxic PABA can result in the constitution of antibacterial activity, moderate antimycobacterial activity, potent broad-spectrum antifungal properties, and notable cytotoxicity for cancer HepG2 cell line . This suggests potential future directions for research into “2-[(4-Aminobenzoyl)amino]benzoic acid” and its derivatives.
Properties
IUPAC Name |
2-[(4-aminobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCZFZWZLLVQRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354620 |
Source
|
Record name | STK259710 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60498-39-7 |
Source
|
Record name | STK259710 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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